REACTION_CXSMILES
|
[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12](Cl)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3].[CH3:21][C:22]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)([CH3:24])[CH3:23]>CN1CCCC1=O>[CH3:21][C:22]([N:25]1[CH2:30][CH2:29][N:28]([C:12]2[CH:13]=[C:14]3[C:9]([C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6][N:5]3[C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:10][C:11]=2[F:16])[CH2:27][CH2:26]1)([CH3:24])[CH3:23]
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Name
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1-(1,1-dimethylethyl)-1,4-dihydro-7-chloro-6-fluoro-4-oxo-3-quinolinecarboxylic acid
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Quantity
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0.45 g
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Type
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reactant
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Smiles
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CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
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Name
|
|
Quantity
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0.65 g
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Type
|
reactant
|
Smiles
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CC(C)(C)N1CCNCC1
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
The precipitate was recrystallized in ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)N1CCN(CC1)C1=C(C=C2C(C(=CN(C2=C1)C(C)(C)C)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.136 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |